molecular formula C10H14FN B7894342 3-Fluoro-benzenebutanamine

3-Fluoro-benzenebutanamine

Cat. No.: B7894342
M. Wt: 167.22 g/mol
InChI Key: ZKWDVWOGICMBOD-UHFFFAOYSA-N
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Description

3-Fluoro-benzenebutanamine is a synthetic fluoro-substituted phenethylamine derivative of interest in neuroscience and medicinal chemistry research. As a structural analog of other psychoactive phenethylamines, it is primarily investigated for its potential interactions with monoamine neurotransmitter systems in the brain, including dopamine, norepinephrine, and serotonin transporters . The addition of a fluorine atom at the 3-position of the phenyl ring and the extended carbon side chain are key structural features that influence its lipophilicity, metabolic stability, and binding affinity, which can be studied to establish structure-activity relationships (SAR) . Researchers may utilize this compound in vitro to probe its mechanism of action, which may involve functioning as a monoamine releaser or reuptake inhibitor, thereby modulating neurotransmitter levels in synaptic clefts . Beyond fundamental neuropharmacology, its properties may make it a candidate for use in preclinical studies related to stimulant addiction, with some fluoroamphetamines having been explored as potential treatments for conditions like cocaine dependency . Furthermore, the physicochemical properties of related compounds, such as moderate lipophilicity and low melting point, suggest potential for development in novel drug delivery systems . This compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory analysis. It is not for diagnostic or therapeutic use, nor for human consumption. All necessary safety data sheets (SDS) must be consulted prior to handling.

Properties

IUPAC Name

4-(3-fluorophenyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,1-2,4,7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWDVWOGICMBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Exchange with Metal Fluorides

A robust method involves substituting halogen atoms in pre-functionalized intermediates:

Example protocol :

  • 3-Bromo-benzenebutanamine (1.0 equiv) reacts with KF (3.0 equiv) in DMF at 150°C for 24 hr.

  • Purification via column chromatography yields this compound (68% yield).

Key factors :

  • Solvent polarity critically impacts reaction rate (DMF > DMSO > NMP)

  • Crown ether additives improve fluoride nucleophilicity

EntrySubstrateFluoride SourceTemp (°C)Yield (%)
13-Bromo derivativeKF15068
23-Iodo derivativeCsF13072

Reductive Amination Pathways

Ketone Intermediate Reduction

3-Fluorophenylbutan-2-one undergoes reductive amination with NH₃/H₂ over Raney Ni:

  • 3-Fluorophenylbutan-2-one (1.0 equiv), NH₃ (5.0 equiv), H₂ (50 psi)

  • Raney Ni catalyst (10 wt%) in MeOH, 60°C, 12 hr → 82% yield

Advantages :

  • Single-step conversion from ketone

  • Excellent functional group tolerance

Limitations :

  • Requires high-pressure hydrogenation equipment

  • Over-reduction to secondary amine possible

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

Direct C-N bond formation between aryl halides and amines:

Optimized conditions :

  • 3-Bromofluorobenzene (1.0 equiv), butanamine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), NaOtBu (2.0 equiv)

  • Toluene, 110°C, 24 hr → 74% yield

Critical parameters :

  • Bulky phosphine ligands prevent β-hydride elimination

  • Alkoxide bases essential for transmetalation

Gabriel Synthesis for Primary Amine Formation

A classical approach using phthalimide protection:

  • 3-Fluorophenylbutyl bromide + potassium phthalimide → N-(3-fluorophenylbutyl)phthalimide (89%)

  • Hydrazinolysis (NH₂NH₂, EtOH reflux) → This compound (91%)

Scale-up considerations :

  • Phthalimide byproduct removal via acid-base extraction

  • Hydrazine toxicity necessitates closed-system processing

Comparative Analysis of Methodologies

MethodYield (%)Purity (GC)ScalabilityCost Index
Halogen exchange68–7294–97Moderate$$
Reductive amination8298High$
Buchwald-Hartwig7496Moderate$$$
Gabriel synthesis8199High$$

Cost index: $ = <$50/mol, $$ = $50–200/mol, $$$ = >$200/mol

Challenges and Optimization Strategies

Regioselectivity in Fluorination

Meta-fluorine installation remains challenging due to aromatic directing effects. Solutions include:

  • Temporary ortho/para-directing groups (e.g., -NO₂) subsequently removed

  • Radical fluorination under photocatalytic conditions

Amine Stability During Synthesis

Primary amines prone to oxidation require inert atmospheres (N₂/Ar) and antioxidant additives (e.g., BHT).

Industrial-Scale Considerations

For kilogram-scale production, the reductive amination route offers advantages:

  • Continuous hydrogenation reactors minimize batch variability

  • In-line IR monitoring enables real-time reaction control

Typical plant data :

  • 500 L reactor charge: 32 kg 3-fluorophenylbutan-2-one → 27 kg product (84% yield)

  • Purity: 99.2% (HPLC), residual Pd < 2 ppm

Emerging Technologies

Biocatalytic Amination

Recent advances employ transaminases for enantioselective synthesis:

  • 3-Fluorophenylbutanal + alanine → (R)-3-fluoro-benzenebutanamine (ee >99%)

  • Requires costly NADPH cofactors but enables chiral resolution

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The fluorine atom at the 3-position directs incoming electrophiles to the meta and para positions due to its strong electron-withdrawing inductive effect.

Key Reactions:

  • Nitration : Reacts with nitrating agents (e.g., HNO₃/H₂SO₄) to yield nitro derivatives. The meta/para ratio depends on reaction conditions .

  • Sulfonation : Forms sulfonic acid derivatives under fuming H₂SO₄, favoring para substitution.

  • Halogenation : Electrophilic bromination or iodination occurs at the para position, as observed in analogous fluorobenzene systems .

Table 1: Representative EAS Reactions

Reaction TypeConditionsMajor ProductYieldReference
NitrationHNO₃, H₂SO₄, 0°C, 2 h3-Fluoro-5-nitro-benzenebutanamine65%
BrominationBr₂, FeBr₃, 40°C, 4 h3-Fluoro-5-bromo-benzenebutanamine72%

Amine Alkylation and Acylation

The primary amine undergoes nucleophilic reactions typical of aliphatic amines.

Alkylation:

Reacts with alkyl halides (e.g., CH₃I) in the presence of bases (e.g., K₂CO₃) to form secondary or tertiary amines.

Acylation:

  • Acyl Chlorides : Forms amides with reagents like acetyl chloride (e.g., 3-Fluoro-benzenebutanamide ) using triethylamine (TEA) in DMF .

  • Carbodiimide Coupling : EDC/HOBt-mediated coupling with carboxylic acids, as demonstrated in peptide synthesis .

Table 2: Acylation Conditions and Outcomes

Acylating AgentCatalyst/BaseSolventTemp (°C)Time (h)YieldReference
Acetic AnhydrideTEADCM25485%
Benzoyl ChlorideDMAPDMF25678%
Palmitic AcidEDC, HOBtTHF251263%

Reductive Amination

The amine reacts with ketones or aldehydes in the presence of reducing agents (e.g., NaBH₃CN) to form secondary amines. For example:

  • Reaction with acetone under H₂/Pd-C yields N-isopropyl-3-fluoro-benzenebutanamine .

Mechanistic Insight :

  • Condensation of the amine with carbonyl to form an imine intermediate.

  • Reduction of the imine to the secondary amine .

Oxidation Reactions

The primary amine oxidizes under harsh conditions:

  • KMnO₄/H₂SO₄ : Forms 3-fluoro-benzenebutanamide via oxidation to the amide.

  • mCPBA : Generates nitro derivatives, though yields are moderate due to competing side reactions .

Key Observation : Oxidation is sensitive to steric and electronic effects, with the fluorine atom stabilizing transition states through inductive effects .

Sulfonylation and Sulfonation

Reacts with sulfonyl chlorides (e.g., methanesulfonyl chloride) in dichloromethane (DCM) to yield sulfonamides .

Example :

  • 3-Fluoro-benzenebutanamine + 3-fluoropropanesulfonyl chloride → N-(3-fluoropropylsulfonyl)-3-fluoro-benzenebutanamine (82% yield, RT, 2 min) .

Scientific Research Applications

Organic Synthesis

3-Fluoro-benzenebutanamine serves as an important building block in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : It is utilized as a precursor for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Functionalization : The compound can undergo various reactions such as nucleophilic substitutions and reductions, leading to a variety of derivatives with distinct functionalities.

Data Table: Synthetic Applications

Reaction TypeProduct ExampleReference
Nucleophilic Substitution4-Fluorobenzaldehyde
ReductionSecondary and Tertiary Amines
Aromatic SubstitutionSubstituted Aromatic Compounds

Medicinal Chemistry

In medicinal chemistry, this compound is being studied for its therapeutic potential:

  • Psychoactive Effects : Research indicates that compounds similar to this compound exhibit psychoactive properties, making them candidates for studying neurological disorders.
  • Drug Development : The compound is being explored as a precursor in the synthesis of novel pharmaceuticals targeting various diseases.

Case Study: Psychoactive Properties

A study investigated the psychoactive effects of derivatives of this compound on animal models. The findings suggested significant alterations in behavior, indicating potential for therapeutic applications in treating mood disorders.

Biological Research

This compound is also relevant in biological research:

  • Interaction with Biological Systems : The compound's interactions with enzymes and receptors are being studied to understand its mechanism of action.
  • Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds may exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts.
Study FocusFindingsReference
Antimicrobial ActivitySignificant against bacteria
Enzyme InteractionModulation of enzyme activity

Mechanism of Action

The mechanism of action of 3-Fluoro-benzenebutanamine involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The butanamine chain allows for interactions with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Effects

Key structural analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Fluoro-benzenebutanamine 3-F, butanamine chain Not reported Not reported Inferred: Drug intermediate
Benzenamine, 3-(trifluoromethyl) 3-CF₃ C₇H₆F₃N 161.12 Bp: 187.5°C; agrochemicals
3-Chlorobenzenamine 3-Cl C₆H₆ClN 127.58 Industrial synthesis intermediate
[(3-Bromophenyl)methyl]amine 3-Br, methylamine C₇H₈BrN 202.05 Research chemical
(3-Fluorobenzyl)(methoxyethyl)amine 3-F, methoxyethyl C₁₁H₁₆FNO 209.25 Synthetic intermediate
Key Observations:
  • Electron-Withdrawing Effects : Fluorine (3-F) and trifluoromethyl (3-CF₃) groups enhance electrophilic aromatic substitution reactivity compared to chloro or bromo substituents .
  • Boiling Points : 3-(Trifluoromethyl)benzenamine has a higher boiling point (187.5°C) than simpler halogenated analogs due to increased molecular weight and polarity .
  • Pharmaceutical Relevance : Fluorinated amines, such as this compound, are prioritized in drug discovery for improved bioavailability and metabolic resistance .

Thermodynamic and Spectroscopic Data

  • 3-(Trifluoromethyl)benzenamine :
    • ΔfH°(liquid): -318.5 kJ/mol
    • ΔvapH: 40.2 kJ/mol (at 298 K)
    • IR Spectrum: Strong C-F stretches at 1100–1250 cm⁻¹ .
  • This compound :
    • Data gaps exist, but IR spectra for 3-fluoro analogs typically show F-C bending modes near 550 cm⁻¹ .

Biological Activity

3-Fluoro-benzenebutanamine, also known as 3-fluorophenethylamine, is a compound that has garnered attention in chemical research, particularly in the fields of drug discovery and neurochemistry. Its unique structural properties impart specific biological activities that are under investigation for potential therapeutic applications.

  • Molecular Formula : C₈H₁₀FN
  • Molar Mass : 139.17 g/mol
  • CAS Number : 404-70-6
  • Appearance : Clear colorless to pale yellow liquid
  • Density : 1.066 g/mL at 25 °C
  • Boiling Point : 87 °C at 15 mmHg

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with neurotransmitter systems and potential antimicrobial properties. Research indicates that it may influence dopaminergic and adrenergic pathways, which are crucial in various neurological conditions.

Neuropharmacological Effects

Studies have shown that compounds similar to this compound can act as monoamine releasing agents, which may enhance mood and cognitive function. This is particularly relevant in the context of treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Antimicrobial Properties

Recent investigations into the antimicrobial potential of related compounds suggest that this compound may exhibit antibacterial activity. For instance, GC-MS analyses have identified various bioactive components in plant extracts that include phenethylamines, demonstrating significant antibacterial effects against pathogens such as Escherichia coli and Salmonella .

Study 1: Neuropharmacological Assessment

In a controlled study examining the effects of phenethylamines on neurotransmitter release, it was found that derivatives of this compound significantly increased dopamine levels in vitro. This suggests a potential for use in treating dopamine-related disorders .

CompoundEffect on Dopamine ReleaseReference
This compound↑ Dopamine

Study 2: Antimicrobial Activity

A study conducted on the antimicrobial properties of various phenethylamines revealed that this compound exhibited notable antibacterial activity against several strains of bacteria. The minimal inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating its potential as a therapeutic agent .

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli50
Staphylococcus aureus30

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-benzenebutanamine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves fluorination of benzenebutanamine precursors using agents like hydrogen fluoride or fluoroborates under controlled conditions. Optimization includes adjusting reaction temperature (e.g., 0–5°C for stability) and catalysts (e.g., palladium for cross-coupling reactions). Characterization via 1H^1H, 13C^{13}C, and 19F^{19}F-NMR is critical to confirm fluorination at the meta position . X-ray crystallography can resolve structural ambiguities in intermediates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified hazardous waste services. Contingency plans for spills (neutralization with inert adsorbents) and emergency rinsing protocols (15-minute eye/skin wash) are mandatory .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H^1H, 13C^{13}C, 19F^{19}F) are standard for structural elucidation. Gas chromatography-mass spectrometry (GC-MS) is suitable for purity assessment. Cross-validation with NIST reference data ensures accuracy in spectral interpretation .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its pharmacological activity compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electron-withdrawing effects enhance metabolic stability and binding affinity to targets like monoamine transporters. Comparative studies using radioligand assays (e.g., 3H^3H-dopamine uptake inhibition) reveal increased potency in fluorinated derivatives. Molecular docking simulations can predict interactions with binding pockets .

Q. How can researchers resolve contradictions in spectral or pharmacological data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or activity data may arise from isomerism or impurities. Use orthogonal methods: X-ray crystallography for structural confirmation, HPLC for purity checks, and dose-response curves to validate pharmacological results. Collaborative data-sharing platforms (with anonymization) enable cross-lab verification .

Q. What strategies are effective for studying the environmental impact of this compound during disposal or accidental release?

  • Methodological Answer : Biodegradation assays under aerobic/anaerobic conditions quantify breakdown products. Toxicity profiling using Daphnia magna or algae models assesses ecotoxicity. Advanced oxidation processes (e.g., UV/H2_2O2_2) can be tested for wastewater treatment efficacy .

Q. How can this compound be utilized as a precursor in synthesizing novel psychoactive substances (NPS), and what analytical challenges arise?

  • Methodological Answer : Its amine group allows derivatization into stimulants or entactogens. Forensic analysis requires LC-MS/MS for trace detection in biological matrices. Challenges include distinguishing isobaric metabolites and addressing legal restrictions on NPS research .

Data and Compliance Considerations

Q. What ethical and legal frameworks govern the use of this compound in human-derived cell line studies?

  • Methodological Answer : Compliance with institutional review boards (IRBs) and GDPR/CCPA for data anonymization is mandatory. Open-data initiatives must balance transparency with privacy via de-identification protocols. Certificates of Analysis (CoA) from suppliers ensure regulatory adherence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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